molecular formula C15H13Br B14178641 9-Bromo-2-ethyl-9H-fluorene CAS No. 922499-63-6

9-Bromo-2-ethyl-9H-fluorene

Cat. No.: B14178641
CAS No.: 922499-63-6
M. Wt: 273.17 g/mol
InChI Key: SKCUNOSZNXDKMJ-UHFFFAOYSA-N
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Description

9-Bromo-2-ethyl-9H-fluorene is a brominated fluorene derivative with a unique substitution pattern: a bromine atom at the 9-position and an ethyl group at the 2-position of the fluorene backbone.

Properties

CAS No.

922499-63-6

Molecular Formula

C15H13Br

Molecular Weight

273.17 g/mol

IUPAC Name

9-bromo-2-ethyl-9H-fluorene

InChI

InChI=1S/C15H13Br/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9,15H,2H2,1H3

InChI Key

SKCUNOSZNXDKMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-ethyl-9H-fluorene typically involves the bromination of 2-ethylfluorene. One common method is to react 2-ethylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-ethyl-9H-fluorene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 2-ethylfluorene.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include 9-amino-2-ethylfluorene, 9-thio-2-ethylfluorene, and 9-alkoxy-2-ethylfluorene.

    Oxidation: Products include 2-ethylfluorenone and 2-ethylfluorene-9-carboxylic acid.

    Reduction: The major product is 2-ethylfluorene.

Scientific Research Applications

9-Bromo-2-ethyl-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-2-ethyl-9H-fluorene depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the fluorene backbone, facilitating charge transport. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Key Properties of 9-Bromo-2-ethyl-9H-fluorene and Related Compounds

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features/Applications References
This compound C₁₅H₁₃Br 273.17 (calc.) Br (C9), C₂H₅ (C2) Not provided Hypothesized applications: Polymer precursors, OLED materials. Higher lipophilicity vs. simpler derivatives. N/A
2-Bromo-9H-fluorene C₁₃H₉Br 245.115 Br (C2) 1133-80-8 Used in cross-coupling reactions; lower molecular weight and simpler structure .
2-Bromo-9-methyl-9-phenyl-9H-fluorene C₂₀H₁₅Br 335.237 Br (C2), CH₃ (C9), C₆H₅ (C9) 1548450-68-5 Reacts with acids/bases to form derivatives; used in organic electronics .
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene C₂₅H₁₆BrCl 435.75 (calc.) Br (C5), Cl (C2), C₆H₅ (C9, C9) 2356108-21-7 Bulky substituents enhance steric hindrance; potential in optoelectronics .
9-Bromo-9-phenylfluorene C₁₉H₁₃Br 333.22 Br (C9), C₆H₅ (C9) 55135-66-5 Synthesized via Grignard addition; intermediate in polymer chemistry .
2,7-Dibromo-9,9-dimethyl-9H-fluorene C₁₅H₁₂Br₂ 352.07 Br (C2, C7), CH₃ (C9, C9) 28320-32-3 Dual bromine sites enable sequential coupling; used in conjugated polymers .

Positional and Electronic Effects

  • Bromine Position :

    • Bromine at the 9-position (e.g., 9-Bromo-9-phenylfluorene ) directs reactivity toward electrophilic substitution, whereas 2-bromo derivatives (e.g., 2-Bromo-9H-fluorene ) favor nucleophilic aromatic substitution due to proximity to the electron-rich fluorene core.
    • In this compound, bromine at C9 may stabilize adjacent carbocations, enhancing its utility in alkylation reactions.
  • Ethyl substitution may also modulate electronic effects (e.g., inductive electron donation), altering reactivity in cross-coupling reactions compared to halogen-only derivatives .

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